molecular formula C24H24ClNO4 B12737957 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride CAS No. 86433-37-6

3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride

Cat. No.: B12737957
CAS No.: 86433-37-6
M. Wt: 425.9 g/mol
InChI Key: BYCSEPVPVJSDKS-UHFFFAOYSA-N
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Description

3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride: is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride involves multiple steps, starting with the preparation of the core flavone structure. The quinuclidinyl group is then introduced through a series of reactions, including esterification and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a potential drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Quinuclidinyl benzilate: Known for its use in pharmacological research.

    3-Quinuclidinyl 4-hydroxybenzoate: Studied for its potential biological effects.

    3-Quinuclidinyl 3-methylflavone-8-carboxylate: A closely related compound with similar properties.

Uniqueness: 3-Quinuclidinyl 3-methylflavone-8-carboxylate hydrochloride stands out due to its unique combination of the quinuclidinyl and flavone structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

86433-37-6

Molecular Formula

C24H24ClNO4

Molecular Weight

425.9 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride

InChI

InChI=1S/C24H23NO4.ClH/c1-15-21(26)18-8-5-9-19(23(18)29-22(15)17-6-3-2-4-7-17)24(27)28-20-14-25-12-10-16(20)11-13-25;/h2-9,16,20H,10-14H2,1H3;1H

InChI Key

BYCSEPVPVJSDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CN4CCC3CC4)C5=CC=CC=C5.Cl

Origin of Product

United States

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